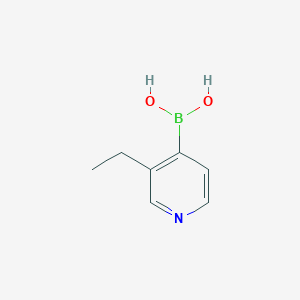
(3-Ethylpyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethylpyridin-4-yl)boronic acid: 4-(3-Ethylpyridin-4-yl)benzeneboronic acid , is an organic compound containing a boron atom attached to a pyridine ring. Its chemical formula is C₇H₁₀BNO₂. Boronic acids are versatile compounds widely used in organic synthesis and medicinal chemistry due to their unique reactivity and ability to form stable complexes with Lewis bases.
Preparation Methods
Hydroboration: The most common synthetic route for (3-Ethylpyridin-4-yl)boronic acid involves hydroboration of the corresponding alkene precursor. Alkenylboranes or catechol boronic esters can be obtained through the hydroboration of terminal alkynes. by the 1990s, boronic acids became the reagents of choice, especially for aryl couplings, due to their enhanced reactivity and high atom economy .
Chemical Reactions Analysis
(3-Ethylpyridin-4-yl)boronic acid: participates in various chemical reactions:
Suzuki–Miyaura Coupling: It is a key reaction for forming carbon–carbon bonds. In this process, boronic acids react with aryl or vinyl halides in the presence of a palladium catalyst to yield biaryl or vinylarene products.
Oxidation and Reduction: Boronic acids can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: They can undergo nucleophilic substitution reactions, such as halogenation or Suzuki–Miyaura coupling.
Common reagents include palladium catalysts, bases (such as potassium carbonate), and solvents (e.g., DMF, THF).
Scientific Research Applications
(3-Ethylpyridin-4-yl)boronic acid: finds applications in:
Medicinal Chemistry: As a building block for drug discovery, especially in designing kinase inhibitors.
Materials Science: For functionalized polymers, sensors, and OLED materials.
Catalysis: In cross-coupling reactions and asymmetric synthesis.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. its boron center likely plays a crucial role in binding to target molecules or enzymes, affecting their function.
Comparison with Similar Compounds
(3-Ethylpyridin-4-yl)boronic acid: can be compared with other boronic acids, such as phenylboronic acid or alkenylboranes. Its uniqueness lies in the ethyl substitution on the pyridine ring.
Properties
Molecular Formula |
C7H10BNO2 |
|---|---|
Molecular Weight |
150.97 g/mol |
IUPAC Name |
(3-ethylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H10BNO2/c1-2-6-5-9-4-3-7(6)8(10)11/h3-5,10-11H,2H2,1H3 |
InChI Key |
DUMKDZQXLTZFAE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=NC=C1)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[d]oxazole-2,6-dicarbaldehyde](/img/structure/B12868357.png)
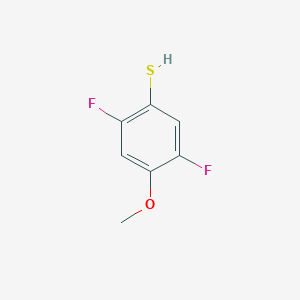
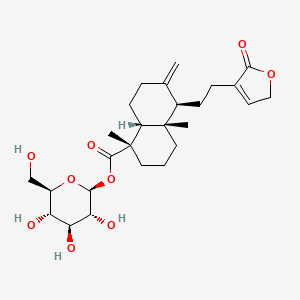
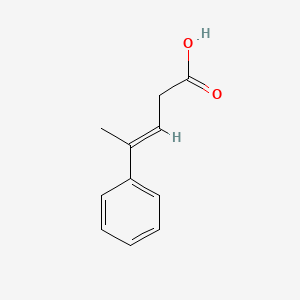
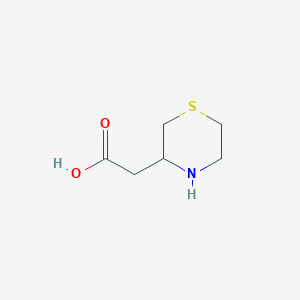
![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazole](/img/structure/B12868384.png)
![(S)-2-(4'-Methoxy-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B12868394.png)
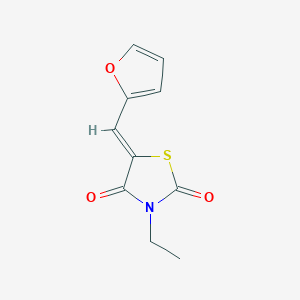
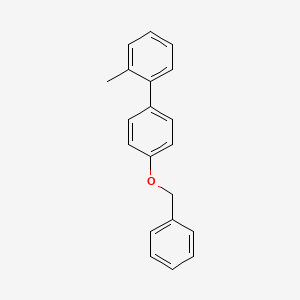
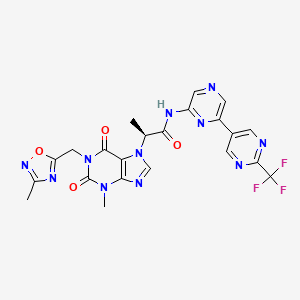
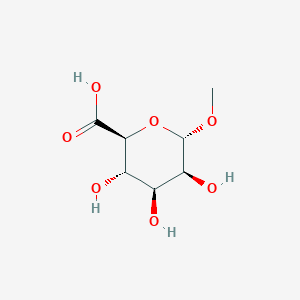
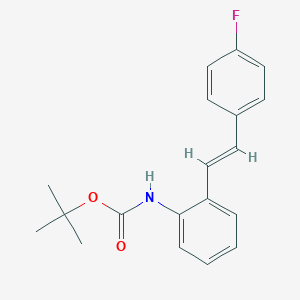
![2-Chlorobenzo[d]oxazole-6-sulfonamide](/img/structure/B12868411.png)
